2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide
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Description
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide, also known as CCT137690, is a small molecule inhibitor that has been shown to have potential in cancer therapy. This compound has been studied extensively in the scientific community due to its unique structure and mechanism of action.
Scientific Research Applications
Antitumor and Antioxidant Evaluation
A study focused on the synthesis and evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles, including compounds structurally similar to the one . These compounds demonstrated promising antitumor and antioxidant activities, indicating potential applications in cancer treatment and oxidative stress reduction (Hamama et al., 2013).
Metabolic Stability Enhancement
Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various 6,5-heterocycles to improve metabolic stability. This includes efforts to modify the benzothiazole ring to reduce metabolic deacetylation, which is relevant for designing more stable therapeutic agents (Stec et al., 2011).
Corrosion Inhibition
A study synthesized 2-(alkylsulfanyl)-N-(pyridin-2-yl)acetamide derivatives to investigate their potential as corrosion inhibitors. These compounds showed promising inhibition efficiencies, suggesting applications in protecting metals against corrosion (Yıldırım & Cetin, 2008).
Ligand-Protein Interactions and Photovoltaic Efficiency
Spectroscopic and quantum mechanical studies of some bioactive benzothiazolinone acetamide analogs were performed to analyze ligand-protein interactions and their potential photovoltaic efficiency. The findings suggest these compounds could be utilized as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).
Antimicrobial and Anti-Inflammatory Activities
New pyridine derivatives were synthesized and tested for their in vitro antibacterial and in vivo anti-inflammatory activities. Some of these new compounds exhibited significant antibacterial and anti-inflammatory effects, highlighting their potential for treating infections and inflammation (Ghattas et al., 2017).
properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c1-21(10-14(22)19-9-11-5-2-3-8-18-11)16-20-15-12(17)6-4-7-13(15)23-16/h2-8H,9-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMQTVIXLIMPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CC=N1)C2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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